PRT4165
Overview
Description
PRT 4165 is a small-molecule inhibitor known for its ability to inhibit the E3 ligase activity of Bmi1/Ring1A. It has a molecular weight of 235.2 g/mol and a molecular formula of C15H9NO2 . This compound is significant in the field of biochemistry and molecular biology due to its role in inhibiting ubiquitination processes, which are crucial for DNA repair and gene silencing .
Mechanism of Action
Target of Action
PRT4165, also known as “1,3-Indandione, 2-(3-pyridylmethylene)-”, “2-(3-Pyridinylmethylene)-1H-Indene-1,3(2H)-dione”, or “PRT 4165”, primarily targets the E3 ligase activity of Bmi1/Ring1A . It also inhibits the ubiquitination of topoisomerase Top2α .
Mode of Action
This compound inhibits both Ring1A and RNF2 (Ring1B), which account for the polycomb-repressive complex 1 (PRC1) E3 ubiquitin ligase activity . This inhibition results in a decrease in the ubiquitination of histones, which plays a crucial role in DNA repair and gene silencing . This compound also alters Bmi1 localization from nucleolar bodies to more disperse nuclear and cytoplasmic localizations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PRC1-mediated ubiquitylation of histones . This pathway is important in DNA repair and gene silencing, and may be relevant in determining cell fate and the development of human cancers .
Pharmacokinetics
This compound is supplied as a lyophilized powder. For a 10 mM stock, 1 mg of powder is reconstituted in 0.43 mL of DMSO . The working concentrations and length of treatment can vary depending on the desired effect . In lyophilized form, the chemical is stable for 24 months. Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Result of Action
Treatment of cells with this compound results in inhibited H2A ubiquitylation in cells and at sites of DNA damage, resulting in delayed double-strand break (DSB) repair and impaired response to genotoxic stress . This compound treatment of leukemia cells suppresses cell growth and downregulates NOTCH signaling protein expression .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and storage conditions. For instance, in lyophilized form, the chemical is stable for 24 months at room temperature . Once in solution, it should be stored at -20ºc and used within 3 months to prevent loss of potency . Multiple freeze/thaw cycles should be avoided .
Biochemical Analysis
Biochemical Properties
PRT4165 plays a significant role in biochemical reactions, particularly in the process of ubiquitination. It interacts with enzymes such as RNF2 and RING 1A, inhibiting their E3 ubiquitin ligase activity . This interaction prevents the ubiquitination of histone H2A, regardless of whether RING1 or RNF2 contributes the E3 ubiquitin ligase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, treatment of leukemia cells with this compound suppressed cell growth and downregulated NOTCH signaling protein expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It inhibits the E3 ligase activity of Bmi1/Ring1A, thereby preventing the ubiquitination of topoisomerase Top2α . This inhibition results in altered Bmi1 localization and impacts DNA repair and gene silencing processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Treatment of cells for 60 minutes with 50 µM this compound results in a dramatic reduction in total ubiquitylated histone H2A . Longer exposure of the cells to this compound leads to increased levels of γ-H2AX in unirradiated cells .
Metabolic Pathways
This compound is involved in the ubiquitination pathway, interacting with enzymes such as RNF2 and RING 1A . It inhibits the E3 ubiquitin ligase activity of these enzymes, impacting the ubiquitination of histone H2A .
Subcellular Localization
This compound alters the subcellular localization of Bmi1, moving it from nucleolar bodies to more disperse nuclear and cytoplasmic localizations . This change in localization is a result of this compound’s inhibition of the E3 ligase activity of Bmi1/Ring1A .
Chemical Reactions Analysis
PRT 4165 primarily undergoes inhibition reactions rather than traditional chemical reactions like oxidation or reduction. It inhibits the E3 ligase activity of Bmi1/Ring1A and RNF2 (Ring1B), which are components of the polycomb-repressive complex 1 (PRC1) . This inhibition prevents the ubiquitination of histones, particularly H2A, which is essential for DNA repair and gene silencing . The major products formed from these reactions are non-ubiquitinated histones, which affect cellular processes such as DNA damage response and cell differentiation .
Scientific Research Applications
PRT 4165 has several significant applications in scientific research:
Cancer Research: It has been shown to suppress cell growth in leukemia cells and downregulate NOTCH signaling protein expression.
Stem Cell Research: PRT 4165 promotes neuroectodermal differentiation in human embryonic stem cells, indicating its potential use in directing stem cells toward neuronal fates.
DNA Repair Studies: By inhibiting H2A ubiquitylation, PRT 4165 delays double-strand break repair and impairs the cellular response to genotoxic stress.
Gene Silencing: The compound’s ability to inhibit PRC1-mediated ubiquitylation of histones makes it a valuable tool for studying gene silencing mechanisms.
Comparison with Similar Compounds
PRT 4165 is unique in its specific inhibition of Bmi1/Ring1A and RNF2 (Ring1B) within the PRC1 complex . Similar compounds include:
RNF2 Inhibitors: These compounds also inhibit the E3 ligase activity of RNF2 but may not affect Bmi1/Ring1A.
Histone Deacetylase Inhibitors: These compounds affect histone modification but through different mechanisms, such as inhibiting deacetylation rather than ubiquitination.
Proteasome Inhibitors: These compounds inhibit the degradation of ubiquitinated proteins but do not specifically target the E3 ligase activity of PRC1 components.
PRT 4165 stands out due to its dual inhibition of both Bmi1/Ring1A and RNF2, making it a valuable tool for studying the specific roles of these proteins in cellular processes .
Properties
IUPAC Name |
2-(pyridin-3-ylmethylidene)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO2/c17-14-11-5-1-2-6-12(11)15(18)13(14)8-10-4-3-7-16-9-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHZFEWYVFWVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185032 | |
Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31083-55-3 | |
Record name | 2-(3-Pyridinylmethylene)-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31083-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PRT-4165 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031083553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRT-4165 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J625FJL5DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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